Cas no 5510-09-8 (4-methyl-1-naphthalen-1-ylsulfonylpiperidine)

5510-09-8 structure
Nome del prodotto:4-methyl-1-naphthalen-1-ylsulfonylpiperidine
4-methyl-1-naphthalen-1-ylsulfonylpiperidine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-methyl-1-naphthalen-1-ylsulfonylpiperidine
- 3,4-dihydro-2H-1,2-benzothiazin-4-one 1,1-dioxide
- Oprea1_116203
- Oprea1_557419
- 2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide
- 2H-1,2-benzothiazine-4-(3H)one-1,1-dioxide
- BAS 00854260
- 2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide
- STK756011
- CBMicro_021465
- AC1LEAX7
- 2,3-Dihydro-<
- 1,2>
- benzothiazin-4-on-1,1-dioxid
- -benzothiazin-4-on-1,1-dioxid
- ZINC00049188
- CCG-9634
- AG-205/36915283
- 3,4-dihydro-2H-1,2-benzothiazin-4-one 1,1-dioxide; Oprea1_116203; Oprea1_557419; 2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide; 2H-1,2-benzothiazine-4-(3H)one-1,1-dioxide; BAS 00854260; 2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide; STK756011; CBMicro_021465; AC1LEAX7; 2,3-Dihydro-< 1,2> benzothiazin-4-on-1,1-dioxid; 2,3-Dihydro-< 1,2> -benzothiazin-4-on-1,1-dioxid; ZINC00049188; CCG-9634; AG-205/36915283;
- OBGYOMBTRPHWPP-UHFFFAOYSA-N
- SCHEMBL6997121
- 1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazin-4-one
- 2H-benzo[e][1,2]thiazin-4(3H)-one1,1-dioxide
- CS-0092024
- 2,3-Dihydro-1lambda^6^,2-benzothiazine-1,1,4-trione
- E?,2-benzothiazine-1,1,4-trione
- 2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide
- 3,4-dihydro-2H-1
- 5510-09-8
- 4-oxo-3,4-dihydro-2h-1,2-benzothiazine 1,1dioxide
-
- Inchi: InChI=1S/C8H7NO3S/c10-7-5-9-13(11,12)8-4-2-1-3-6(7)8/h1-4,9H,5H2
- Chiave InChI: OBGYOMBTRPHWPP-UHFFFAOYSA-N
- Sorrisi: C1C(=O)C2=CC=CC=C2S(=O)(=O)N1
Proprietà calcolate
- Massa esatta: 289.11377
- Massa monoisotopica: 289.11365
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 420
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 45.8
- XLogP3: 0.5
Proprietà sperimentali
- Densità: 1.211
- Punto di ebollizione: 453.4°C at 760 mmHg
- Punto di infiammabilità: 228°C
- Indice di rifrazione: 1.609
- PSA: 37.38
4-methyl-1-naphthalen-1-ylsulfonylpiperidine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-373899-5.0g |
3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione |
5510-09-8 | 5.0g |
$2976.0 | 2023-03-02 | ||
Enamine | EN300-373899-1.0g |
3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione |
5510-09-8 | 1.0g |
$1133.0 | 2023-03-02 | ||
Enamine | EN300-373899-10.0g |
3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione |
5510-09-8 | 10.0g |
$3742.0 | 2023-03-02 | ||
Enamine | EN300-373899-2.5g |
3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione |
5510-09-8 | 2.5g |
$2347.0 | 2023-03-02 |
4-methyl-1-naphthalen-1-ylsulfonylpiperidine Letteratura correlata
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
5. Book reviews
5510-09-8 (4-methyl-1-naphthalen-1-ylsulfonylpiperidine) Prodotti correlati
- 1804689-26-6(4-(Aminomethyl)-5-(difluoromethyl)-2-methoxypyridine)
- 892874-38-3(7-Bromoquinoline-2,3-dicarboxylic acid)
- 1443348-47-7(1-(4,5-Difluoro-3-ethoxyphenyl)ethanol)
- 941886-87-9(N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,2-dimethylpropanamide)
- 1805275-85-7(5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine)
- 339195-51-6(2-(6-Aminopyridin-2-yl)acetic acid)
- 2171940-32-0(4-(1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetyl}azetidin-3-yl)butanoic acid)
- 2228405-72-7(2-2-fluoro-3-(trifluoromethyl)phenylprop-2-enoic acid)
- 1000504-40-4(3-4-methyl-3-(trifluoromethyl)phenylpropan-1-amine)
- 904825-34-9(2,5-dimethoxy-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
